Pesampator

AMPA Receptor TARP Synaptic Physiology

Cognitive research programs require a validated 'high-impact' AMPA PAM to ensure reliable translational outcomes. Pesampator directly addresses this need. - Exhibits nanomolar potency (EC50 310 nM, Ki 170 nM) to bridge preclinical and human CIAS models [Local Evidence]. - Enables TARP-dependent synapse-specific investigation, critical for differentiating AMPA PAM pharmacology. - Supplied as a characterized solid with defined storage (-20°C), ensuring lot-to-lot reproducibility for long-term studies.

Molecular Formula C18H20N2O4S2
Molecular Weight 392.5 g/mol
CAS No. 1258963-59-5
Cat. No. B609945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePesampator
CAS1258963-59-5
SynonymsPF-04958242;  PF 04958242;  PF04958242.
Molecular FormulaC18H20N2O4S2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N
InChIInChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1
InChIKeyTTYKUKSFWHEBLI-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pesampator: AMPA Receptor PAM Overview


Pesampator (CAS 1258963-59-5, also known as PF-04958242 or BIIB-104) is a small molecule that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [1]. It is classified as a 'high-impact' AMPAR PAM [2] and is a member of the biarylpropylsulfonamide chemical class, which was discovered through structure-based and rational drug design [3]. Its primary development path is for the treatment of cognitive symptoms associated with schizophrenia [4].

Pesampator's Differentiated Pharmacology


Substituting Pesampator with another AMPA receptor positive allosteric modulator (PAM) is not a scientifically sound practice due to substantial differences in potency, efficacy, and potentially safety profiles. AMPA PAMs exhibit a wide range of EC50 values, from nanomolar to high micromolar, and are classified as either 'high-impact' or 'low-impact' based on their effects on receptor kinetics and associated seizure risk [1]. Pesampator is a 'high-impact' PAM with an EC50 of 310 nM [2], which distinguishes it from 'low-impact' compounds like Farampator (EC50 >32 µM) . Furthermore, even compounds within the same structural class can exhibit different functional efficacy depending on the auxiliary proteins (TARPs) associated with the AMPA receptor complex in specific brain regions [3]. The specific and non-interchangeable quantitative evidence for Pesampator's differentiation is detailed below.

Pesampator vs. AMPA PAM Comparators


Auxiliary Protein-Dependent Selectivity

In a direct head-to-head comparison, Pesampator (BIIB-104) and Mibampator (LY451395) both slowed the decay of excitatory postsynaptic currents (EPSCs). However, their efficacy was differentially affected by the type of auxiliary protein (TARP) associated with the AMPA receptor. For mossy fiber synapses in the cerebellum (which express the γ-2 TARP), both compounds slowed EPSC decay to a significantly greater degree (~5-fold) than in hippocampal CA1 synapses (which express the γ-8 TARP). Critically, Mibampator exhibited greater efficacy than Pesampator at both synapse types, but the study concluded that compounds like Pesampator, which have lower efficacy at γ-2 TARP-containing receptors, may be advantageous as procognitive therapeutics by providing a more targeted and potentially safer profile [1].

AMPA Receptor TARP Synaptic Physiology

Superior Potency vs. First-Gen Ampakines

Pesampator demonstrates significantly higher potency at the AMPA receptor compared to first-generation ampakine compounds. Pesampator has a reported binding affinity (Ki) of 170 nM and an EC50 of 310 nM [1]. In contrast, the first-generation ampakine CX-516 (Ampalex) has an EC50 in the low micromolar range (estimated ~8-16 µM based on cross-study comparisons with more potent derivatives) [2], and Farampator (CX-691) has a reported EC50 value greater than 32 µM . This represents an over 100-fold difference in potency between Pesampator and these 'low-impact' comparators.

AMPA Potentiator Binding Affinity EC50

Human Cognitive Proof-of-Concept

Pesampator is one of the few AMPA PAMs to have demonstrated a positive effect on cognitive endpoints in a human experimental medicine study. In a randomized, double-blind, placebo-controlled trial, pretreatment with Pesampator (PF-04958242) significantly attenuated ketamine-induced impairments in immediate recall, 2-Back working memory, and spatial working memory tasks in healthy volunteers [1]. In contrast, the clinical development of other AMPA PAMs like Mibampator and Farampator has been more focused on Alzheimer's disease agitation or has been discontinued, lacking this specific human cognitive data [2].

Cognitive Impairment Schizophrenia Ketamine Challenge

Pesampator Research Applications


TARP-Dependent Synaptic Modulation

Researchers investigating the role of auxiliary proteins like TARPs in shaping AMPA receptor pharmacology should use Pesampator as a reference tool compound. As demonstrated by Ishii et al., Pesampator exhibits differential efficacy in modulating EPSC decay based on the associated TARP (γ-2 vs. γ-8), making it an ideal probe for studying synapse-specific modulation [1]. Its lower efficacy at γ-2 TARP-containing receptors, in comparison to Mibampator, allows for nuanced investigation of the functional consequences of AMPA PAM binding in distinct neuronal populations.

Cognitive Enhancement in Schizophrenia Models

For in vivo studies aimed at developing treatments for cognitive impairment associated with schizophrenia (CIAS), Pesampator is a highly translatable tool. Its ability to reverse cognitive deficits caused by NMDA receptor antagonism (e.g., ketamine) has been validated in both preclinical species (rats, non-human primates) and, crucially, in a human experimental medicine study [2]. This translational concordance makes it a preferred compound for studies seeking to bridge preclinical findings with potential clinical efficacy, providing a benchmark for novel mechanisms targeting CIAS.

High-Impact vs. Low-Impact AMPA PAM Profiles

Experiments designed to differentiate the therapeutic and side-effect profiles of 'high-impact' versus 'low-impact' AMPA PAMs should include Pesampator as a prototypical 'high-impact' compound. Its nanomolar potency and ability to robustly potentiate AMPA receptor function [3] contrast sharply with 'low-impact' compounds like Farampator and CX-516, which have micromolar potency and different effects on receptor kinetics [4]. Using Pesampator in such studies helps define the boundaries of AMPA receptor modulation and informs the design of safer cognitive enhancers.

Technical Documentation Hub

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33 linked technical documents
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